molecular formula C16H10F6N2O4 B6132617 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B6132617
M. Wt: 408.25 g/mol
InChI Key: QBNJHYRVEMBZNT-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenoxy moiety

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-3-1-12(2-4-13)24(26)27/h1-7H,8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNJHYRVEMBZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-nitrophenol in the presence of acetic anhydride and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenoxy moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to the combination of trifluoromethyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

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